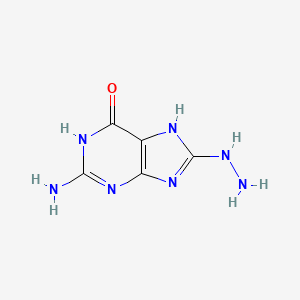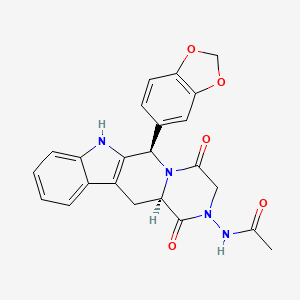
3-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine” is an organic compound that contains borate and sulfonamide groups . It’s a derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, which is used in the synthesis of various compounds .
Synthesis Analysis
This compound can be synthesized through nucleophilic and amidation reactions . The synthesis involves the use of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, which is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis
The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a component of the compound, can undergo various chemical reactions. It can be used for borylation at the benzylic C-H bond of alkylbenzenes, hydroboration of alkyl or aryl alkynes and alkenes, and coupling with aryl iodides to form aryl boronates .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a component of the compound, include a refractive index of n20/D 1.396 (lit.), boiling point of 42-43 °C/50 mmHg (lit.), and a density of 0.882 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Organische Synthese Zwischenprodukt
Diese Verbindung ist ein organisches Zwischenprodukt mit Borat- und Sulfonamidgruppen, das durch nukleophile und Amidierungsreaktionen synthetisiert werden kann . Es ist ein wichtiges Zwischenprodukt in der organischen Synthese .
Kristallographische und Konformationsanalysen
Die Struktur dieser Verbindung kann durch 1H und 13C NMR, IR, MS und Einkristall-Röntgenbeugung für kristallographische und konformationelle Analysen charakterisiert werden .
Studium des Molekularen Elektrostatischen Potenzials
Die Dichtefunktionaltheorie (DFT) kann verwendet werden, um das molekulare elektrostatische Potential und die Grenzorbitale dieser Verbindung zu untersuchen, um bestimmte physikalische und chemische Eigenschaften weiter zu klären .
Arzneimittelsynthese
Diese Verbindung weist Ähnlichkeiten mit anderen Verbindungen auf, die Anwendungen im Bereich der Medizin haben. Es ist ein wichtiges Zwischenprodukt für die Synthese cholinerger Medikamente, die gastrointestinale Erkrankungen behandeln können .
Feinchemikalien
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Given its high stability, low toxicity, and high reactivity in various transformation processes, it is not only an important intermediate in organic synthesis, but also has a wide range of applications in pharmacy and biology . It can be used to protect diols in the organic synthesis of drugs, utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
Biochemische Analyse
Biochemical Properties
The compound plays a significant role in biochemical reactions. It is an important intermediate in organic synthesis and has a wide range of applications in pharmacy and biology . The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to protect diols in the organic synthesis of drugs . It is also utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .
Molecular Mechanism
It is known that it can be used as enzyme inhibitors or specific ligand drugs .
Metabolic Pathways
It is known that boronic acid compounds are usually used as enzyme inhibitors or specific ligand drugs
Eigenschaften
IUPAC Name |
3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BN3O3/c1-10(2)11(3,4)18-12(17-10)7-6-14-8(13)9(15-7)16-5/h6H,1-5H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKULUDTILCXDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=N2)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride](/img/structure/B569513.png)



![3-Cyano-1-ethyl-6-hydroxy-4-methyl-5-[4-(phenylazo)phenylazo]-2-pyridone](/img/structure/B569522.png)






